1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine
Beschreibung
1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine is a chemical compound that belongs to the class of pyridyl derivatives This compound is characterized by the presence of two chlorine atoms attached to the pyridine ring and a methoxy group attached to the propanamine chain
Eigenschaften
Molekularformel |
C9H12Cl2N2O |
|---|---|
Molekulargewicht |
235.11 g/mol |
IUPAC-Name |
1-(3,5-dichloropyridin-2-yl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-5(12)9(14-2)8-7(11)3-6(10)4-13-8/h3-5,9H,12H2,1-2H3 |
InChI-Schlüssel |
SOSWJCURRHAQPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=C(C=C(C=N1)Cl)Cl)OC)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine as the primary starting material.
Reaction with Methoxyamine: The 3,5-dichloropyridine is reacted with methoxyamine under controlled conditions to introduce the methoxy group.
Formation of Propanamine Chain: The intermediate product is then subjected to further reactions to form the propanamine chain, resulting in the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichloro-2-pyridyl)-1-methoxy-2-propanamine can be compared with other similar compounds, such as:
3,5-Dichloropyridine: A precursor in the synthesis of the compound, known for its reactivity and use in various chemical reactions.
1-(3,5-Dichloro-2-pyridyl)piperazine: Another pyridyl derivative with different functional groups, used in proteomics research applications.
3,5-Dichloro-2-pyridylhydrazine: A compound with similar structural features, used in the synthesis of hydrazones and acyl derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
